molecular formula C17H21N3S B6460254 2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine CAS No. 2548996-28-5

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine

Cat. No.: B6460254
CAS No.: 2548996-28-5
M. Wt: 299.4 g/mol
InChI Key: DXMQLULPGBHKIY-UHFFFAOYSA-N
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Description

2-{1-[(3-methylthiophen-2-yl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine is a useful research compound. Its molecular formula is C17H21N3S and its molecular weight is 299.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 299.14561886 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the H+/K±ATPase enzyme , also known as the proton pump . This enzyme is crucial for the secretion of gastric acid in the stomach’s parietal cells .

Mode of Action

The compound acts as a proton pump inhibitor (PPI) . After oral administration, it selectively enters the gastric parietal cells and transforms into an active metabolite . This metabolite forms a covalent bond with the sulfhydryl group on the H+/K±ATPase enzyme, irreversibly inhibiting its function . This inhibition prevents the exchange of hydrogen ions with potassium ions, thereby reducing gastric acid secretion .

Biochemical Pathways

The inhibition of the proton pump disrupts the final step in the production of gastric acid, which is part of the larger biochemical pathway of digestion . The downstream effects include a decrease in gastric acidity, which can affect the activation of pepsinogen to pepsin (a crucial enzyme for protein digestion) and the absorption of certain nutrients that require an acidic environment.

Pharmacokinetics

Like other ppis, it is likely to be well-absorbed in the stomach and intestines, metabolized in the liver, and excreted via the kidneys .

Result of Action

The primary molecular effect of this compound is the irreversible inhibition of the H+/K±ATPase enzyme, leading to a reduction in gastric acid secretion . On a cellular level, this results in an increase in gastric pH, creating a less acidic environment in the stomach . Clinically, this can help alleviate symptoms and promote healing in conditions such as gastroesophageal reflux disease (GERD), peptic ulcers, and Zollinger-Ellison syndrome .

Action Environment

Environmental factors such as pH, temperature, and the presence of food can influence the action, efficacy, and stability of this compound. For instance, PPIs are generally more stable and effective in an acidic environment, which is why they are often administered with a meal . .

Properties

IUPAC Name

1-[(3-methylthiophen-2-yl)methyl]-5-pyridin-2-yl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3S/c1-13-6-9-21-16(13)12-19-8-5-14-10-20(11-15(14)19)17-4-2-3-7-18-17/h2-4,6-7,9,14-15H,5,8,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXMQLULPGBHKIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CN2CCC3C2CN(C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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